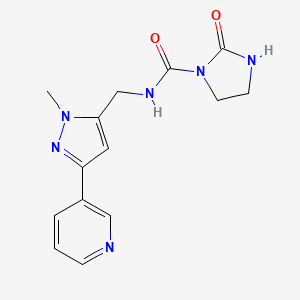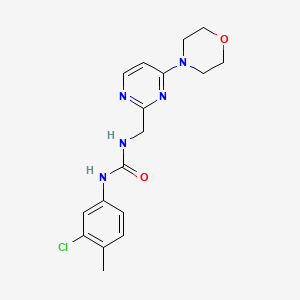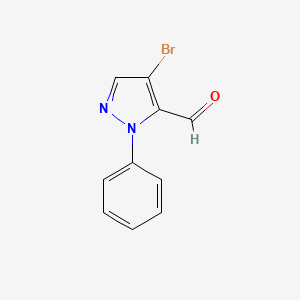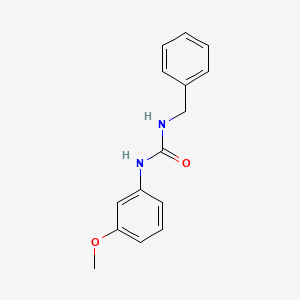![molecular formula C10H11BrN2O3 B2966304 5-[(5-Bromopyridin-2-yl)amino]-5-oxopentanoic acid CAS No. 333304-99-7](/img/structure/B2966304.png)
5-[(5-Bromopyridin-2-yl)amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-Bromopyridin-2-yl)amino]-5-oxopentanoic acid is an organic compound that belongs to the class of N-arylamides. These compounds contain a carboxamide group that is N-linked to an aryl group. The molecular formula of this compound is C9H9BrN2O3 .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with the hepatitis c virus genotype 1b (isolate bk) genome polyprotein . This protein plays a crucial role in the viral life cycle, including the formation of the viral nucleocapsid and promotion of virion budding .
Mode of Action
It is suggested that the compound may modulate viral translation initiation by interacting with the hepatitis c virus internal ribosome entry site (ires) and the 40s ribosomal subunit .
Analyse Biochimique
Biochemical Properties
It is known that brominated aromatic amine reagents, such as 2-Amino-5-bromopyridine, can participate in various organic transformations . They can act as electrophiles in palladium-catalyzed coupling reactions, such as Suzuki coupling reactions and Sonogashira coupling reactions . In these reactions, the bromine atom reacts with corresponding nucleophiles (such as organoboron compounds, alkynes, etc.) to generate coupling products .
Molecular Mechanism
Brominated aromatic amines are known to participate in various organic transformations, suggesting that they may interact with biomolecules in a similar manner .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Bromopyridin-2-yl)amino]-5-oxopentanoic acid typically involves the reaction of 5-bromopyridine-2-amine with a suitable carboxylic acid derivative. One common method is the reaction of 5-bromopyridine-2-amine with glutaric anhydride under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(5-Bromopyridin-2-yl)amino]-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
5-[(5-Bromopyridin-2-yl)amino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromopyridine: This compound is structurally similar and is used in similar applications, such as enzyme inhibition and protein-ligand interaction studies.
5-Bromopyridine-2-thiol: Another related compound with applications in organic synthesis and material science.
Uniqueness
5-[(5-Bromopyridin-2-yl)amino]-5-oxopentanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of scientific research and industrial applications .
Propriétés
IUPAC Name |
5-[(5-bromopyridin-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-7-4-5-8(12-6-7)13-9(14)2-1-3-10(15)16/h4-6H,1-3H2,(H,15,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNDTAVITINDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2966223.png)

![(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2966228.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2966231.png)


![N-[2-[2-[2-[2-[4-[(Z)-1-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethyl]-4-[(3S,4S)-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-3-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carbonyl]benzamide](/img/structure/B2966239.png)
![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline](/img/structure/B2966240.png)
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2966241.png)
![N-(1-cyanocyclopentyl)-2-{[1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2966242.png)

